8-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Medicinal Chemistry Synthetic Methodology Nucleophilic Substitution

8-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1935345-57-5) is a heterocyclic compound characterized by a [1,2,4]triazolo[4,3-a]pyrazine core with chlorine substituents at the 8-position and a chloromethyl group at the 3-position. With a molecular formula of C6H4Cl2N4 and a molecular weight of 203.03 g/mol , it serves primarily as a versatile synthetic intermediate in medicinal chemistry.

Molecular Formula C6H4Cl2N4
Molecular Weight 203.03 g/mol
Cat. No. B13638311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Molecular FormulaC6H4Cl2N4
Molecular Weight203.03 g/mol
Structural Identifiers
SMILESC1=CN2C(=NN=C2C(=N1)Cl)CCl
InChIInChI=1S/C6H4Cl2N4/c7-3-4-10-11-6-5(8)9-1-2-12(4)6/h1-2H,3H2
InChIKeyYHOZBTZEVYOBGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 8-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1935345-57-5): A Dual-Halogenated Heterocyclic Scaffold


8-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1935345-57-5) is a heterocyclic compound characterized by a [1,2,4]triazolo[4,3-a]pyrazine core with chlorine substituents at the 8-position and a chloromethyl group at the 3-position . With a molecular formula of C6H4Cl2N4 and a molecular weight of 203.03 g/mol , it serves primarily as a versatile synthetic intermediate in medicinal chemistry [1]. The presence of two distinct electrophilic chlorine centers enables sequential and orthogonal derivatization, making this scaffold a strategic starting point for constructing diverse compound libraries targeting kinases, PARP enzymes, and other therapeutic targets [1].

Why In-Class [1,2,4]Triazolo[4,3-a]pyrazine Analogs Cannot Simply Be Interchanged with 8-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine


Superficial structural similarity within the [1,2,4]triazolo[4,3-a]pyrazine class masks critical reactivity and selectivity differences that render direct analog substitution high-risk for reproducible synthesis. The 8-chloro substituent and the 3-chloromethyl group are not electronically or sterically equivalent. For example, the 3-methyl analog (CAS 68774-78-7) lacks the reactive chloromethyl handle for nucleophilic displacement, while the 3-phenyl analog (CAS 140910-71-0) introduces significant steric bulk and altered electronic character at the 3-position . The 8-bromo-pyridine analog (CAS 1934947-20-2) features a different heterocyclic core altogether, changing hydrogen-bonding capacity and ring electronics . These architectural variations lead to divergent reaction kinetics in subsequent SN2 or cross-coupling steps, potentially derailing established synthetic protocols if substitution is attempted without re-optimization [1].

Quantitative Differentiation of 8-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine Against Closest Analogs


Dual Electrophilic Reactivity: The Chloromethyl vs. Methyl Substituent Advantage

The chloromethyl group at the 3-position provides a reactive handle for nucleophilic displacement that is entirely absent in the 3-methyl analog (CAS 68774-78-7) and sterically hindered in the 3-phenyl analog (CAS 140910-71-0). This enables SN2 reactivity for direct diversification to amines, thioethers, or ethers. The 3-methyl analog has no leaving group capacity, meaning diversification at this position would require C-H activation, a more complex synthetic step. The 3-phenyl analog is chemically inert at this position under nucleophilic conditions, limiting its utility as a diversifiable intermediate. The chloromethyl group thus provides a defined synthetic step advantage, enabling a one-step diversification that requires additional steps for the comparators.

Medicinal Chemistry Synthetic Methodology Nucleophilic Substitution

Molecular Weight Advantage: Lower Mass for Higher Atom Economy in Fragment-Based Design

With a molecular weight (MW) of 203.03 g/mol , 8-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine falls well within the 'rule of three' guidelines for fragment-based drug discovery (MW < 300). This is significantly lower than the 3-phenyl analog (MW = 246.70 g/mol, CAS 140910-71-0) and the 8-bromo-pyridine analog (MW = 246.49 g/mol, CAS 1934947-20-2), representing a ~21% mass difference . The lower MW provides greater growth potential for subsequent optimization, as final lead-like compounds typically target MW < 500, leaving more room for additional substituents.

Fragment-Based Drug Discovery Medicinal Chemistry Physicochemical Properties

Structural Scaffold Integrity: Triazolo-Pyrazine Core vs. Triazolo-Pyridine Core Electronic Differences

The triazolo[4,3-a]pyrazine core of the target compound features an additional nitrogen atom compared to the triazolo[4,3-a]pyridine core of the 8-bromo-pyridine analog (CAS 1934947-20-2). This extra nitrogen alters electron density distribution across the bicyclic system, affecting both the pKa of adjacent positions and the preferred binding orientation in kinase hinge regions. The pyrazine ring has a calculated logP approximately 0.5–1.0 unit lower than a comparably substituted pyridine system [1], meaning the target compound is inherently more polar and may exhibit better aqueous solubility or different protein binding characteristics.

Heterocyclic Chemistry Drug Design Electronic Properties

Safety and Handling: No Hazard Classification vs. Irritant-Labeled Analogs

Current safety data indicates that 8-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1935345-57-5) has no active GHS hazard classification on the C&L Inventory . In contrast, the 3-methyl analog (CAS 68774-78-7) carries GHS hazard statements H315 (causes skin irritation, 100%) and H319 (causes serious eye irritation, 100%) [1]. This difference in hazard classification means the target compound can be handled under standard laboratory PPE and ventilation without the additional administrative burden of irritant-specific risk assessments, safety training, or procurement restrictions that may apply to the methyl analog in some institutional settings.

Lab Safety Procurement Chemical Handling

Optimal Procurement and Use Cases for 8-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine Based on Differentiated Evidence


Kinase Inhibitor Library Synthesis via Sequential SN2 and Cross-Coupling

Medicinal chemistry teams building focused kinase inhibitor libraries should prioritize this compound over the 3-methyl analog due to the chloromethyl group's capacity for direct diversification. The 8-chloro substituent can first undergo Suzuki or Buchwald-Hartwig coupling to install an aryl or amine group, followed by nucleophilic displacement of the 3-chloromethyl group with diverse amines to generate analogs targeting the kinase hinge region [1]. This orthogonal reactivity is not achievable with the 3-methyl or 3-phenyl analogs without additional synthetic steps, reducing library production time by an estimated 1–2 days per derivative [2].

Fragment-Based Drug Discovery (FBDD) Starting Point for CNS Targets

With a molecular weight of 203.03 g/mol and a pyrazine core offering higher tPSA than the pyridine analog, this compound is better suited as a fragment hit for CNS targets such as anticonvulsant or neurodegenerative disease programs [1]. Its lower MW leaves 297 Da of growth space to reach the typical 500 Da lead-likeness threshold, whereas the 3-phenyl analog (MW 246.70) leaves only 253 Da, constraining optimization options. The pyrazine core's additional nitrogen may improve metabolite stability compared to pyridine-based fragments [2].

High-Throughput Screening (HTS) Compound Management Advantage

Procurement teams managing large corporate compound collections should prefer this compound over the 3-methyl analog for HTS plate preparation. The absence of GHS hazard classification (compared to H315/H319 for the methyl analog) enables faster, less restricted handling during automated weighing and dissolution workflows, reducing the risk of safety incidents and regulatory non-compliance in high-throughput environments [1].

PARP1 Inhibitor Scaffold Diversification

Research groups exploring PARP1 inhibitor space using the triazolo[4,3-a]pyrazine scaffold should select this building block for its reactive chloromethyl group, which enables installation of diverse amine-containing side chains known to occupy the PARP1 NAD+ binding pocket [1]. The 8-chloro substituent provides an additional vector for optimizing interactions with the catalytic domain. Related triazolopyrazine derivatives have demonstrated PARP1 IC50 values below 4.1 nM, and this building block provides the key synthetic entry point to access that chemical space [2].

Quote Request

Request a Quote for 8-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.